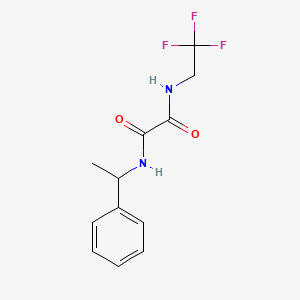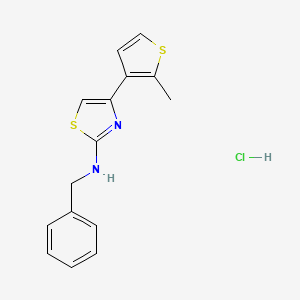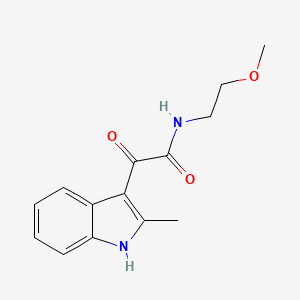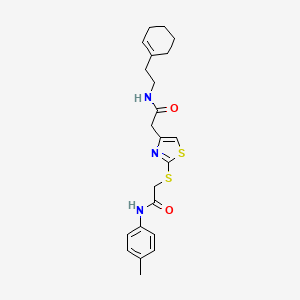![molecular formula C15H16N2O4 B2604235 1-[3-(4-Carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid CAS No. 1485808-95-4](/img/structure/B2604235.png)
1-[3-(4-Carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[3-(4-Carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid” is a chemical compound with a molecular weight of 288.3 . It is also known as 1-{(2E)-3-[4-(aminocarbonyl)phenyl]-2-propenoyl}proline . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16N2O4/c16-14(19)11-6-3-10(4-7-11)5-8-13(18)17-9-1-2-12(17)15(20)21/h3-8,12H,1-2,9H2,(H2,16,19)(H,20,21)/b8-5+ . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
The synthesis of related compounds, such as 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, has demonstrated significant anti-inflammatory and analgesic activities. These compounds, including variants like the 4-vinylbenzoyl compound, were found highly active in both anti-inflammatory and analgesic assays, predicting their potential as advanced pharmacological agents in animal models. Extensive quantitative structure-activity relationship (QSAR) studies have shown that these activities are correlated with the steric and hydrogen-bonding properties of the benzoyl substituent(s) (Muchowski et al., 1985).
Antibacterial and Antifungal Activities
Research involving structurally related compounds, specifically the synthesis of 2-arylidene-4-(4-methylphenyl)but-3-en-4-olides and their pyrrolone derivatives, has shown considerable antifungal activity and moderate antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. These findings suggest potential applications of related compounds in the treatment of infectious diseases (Husain et al., 2006).
Chemical Synthesis and Mechanistic Insights
Advancements in the field of chemical synthesis have demonstrated the decarboxylative coupling of acrylic acids with unsaturated oxime esters, facilitated by Rh(III) catalysis. This process, involving α,β-unsaturated carboxylic acids, results in substituted pyridines with high regioselectivity and yields, showcasing the utility of carboxylic acids as traceless activating groups in the synthesis of complex heterocycles (Neely & Rovis, 2014).
Extraction and Separation Techniques
The extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) with various diluents highlights the importance of equilibrium studies in enhancing the efficiency of separation processes, crucial for the pharmaceutical, food, and biochemical industries. This research underlines the significance of optimizing extraction conditions for the recovery and purification of valuable carboxylic acids from complex mixtures (Kumar & Babu, 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of the compound 1-[3-(4-Carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Given its structural features, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions .
Pharmacokinetics
Given its molecular weight of 2883 , it is likely to have good oral bioavailability, as compounds with a molecular weight below 500 are generally well absorbed in the gastrointestinal tract .
Action Environment
The action, efficacy, and stability of 1-[3-(4-Carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes. Specific details about how these factors influence the action of 1-[3-(4-carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid are currently unknown .
Propiedades
IUPAC Name |
1-[(E)-3-(4-carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c16-14(19)11-6-3-10(4-7-11)5-8-13(18)17-9-1-2-12(17)15(20)21/h3-8,12H,1-2,9H2,(H2,16,19)(H,20,21)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSUEYBIKZDUFV-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C=CC2=CC=C(C=C2)C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2604153.png)

![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2604159.png)

![4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2604162.png)
![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2604163.png)




![{[2-(2-Methoxy-4-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2604171.png)
![4-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2604173.png)
![3-bromo-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2604174.png)
